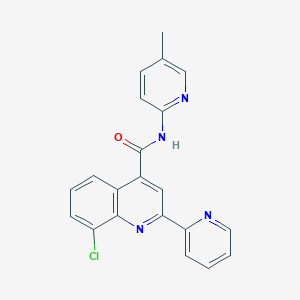

![molecular formula C10H13FN2OS B4621287 3-[(3-氟苄基)硫代]丙酰肼](/img/structure/B4621287.png)

3-[(3-氟苄基)硫代]丙酰肼

描述

Synthesis Analysis

The synthesis of compounds similar to "3-[(3-fluorobenzyl)thio]propanohydrazide" involves intricate chemical reactions. For instance, the preparation of related thiosemicarbazide derivatives has been reported, where these compounds are synthesized through reactions involving specific halogenated benzaldehydes and thiosemicarbazides under controlled conditions to yield structurally similar compounds with potential biological activities (Saeed et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds within this chemical class reveals planar configurations, intramolecular hydrogen bonding, and significant interactions with DNA. The crystal structure of a related compound showed a planar side chain co-planer with the aromatic ring, indicating a stable configuration conducive to biological interactions (Arshad et al., 2018).

Chemical Reactions and Properties

The chemical reactions of "3-[(3-fluorobenzyl)thio]propanohydrazide" and its derivatives primarily involve interactions with biomolecules. For example, the binding and intercalation with DNA, as shown through docking studies, suggest a reactive nature conducive to pharmaceutical applications, highlighting the compound's potential in drug development (Arshad et al., 2018).

Physical Properties Analysis

The physical properties of such compounds include their crystalline structure, which is often stabilized by intermolecular hydrogen bonding. This aspect is crucial for the stability and reactivity of the compound, influencing its solubility and bioavailability (Wei-hua et al., 2006).

Chemical Properties Analysis

Chemical properties analysis emphasizes the compound's reactivity and interaction potential. The density functional theory (DFT) and other quantum mechanical methods provide insights into the electronic structure, indicating a significant potential for interaction with biological molecules. The compound's reactivity is further confirmed by its ability to form stable complexes with DNA, suggesting applications in therapeutic interventions (Arshad et al., 2018).

科学研究应用

结构和相互作用研究

研究人员合成了类似于 3-[(3-氟苄基)硫代]丙酰肼的化合物,重点研究了它们的结构特征和与生物分子的相互作用。例如,从硫代氨基脲合成和表征新型席夫碱衍生物,揭示了它们通过嵌入与 DNA 的潜在相互作用,表明在抗癌研究中可能的应用。这些发现得到了密度泛函理论 (DFT) 几何优化、量子参数和分子对接研究的支持,展示了该化合物与 DNA 的反应性和相互作用 (Arshad 等人,2018).

抗癌活性

对与 3-[(3-氟苄基)硫代]丙酰肼具有结构相似性的苯并噻唑酰腙合成的研究,已经证明了显着的抗癌活性。这些化合物被合成并针对各种癌细胞系进行了测试,显示出有效的抗癌特性。这项工作强调了此类化合物作为抗癌剂在药物化学中的潜力 (Osmaniye 等人,2018).

传感应用

进一步的研究开发了用于传感应用的基于酰肼的化合物,例如检测水性介质中的金属离子以及生物成像。这些化合物表现出高灵敏度和选择性,说明了酰肼衍生物在化学传感中的多功能性以及环境监测和生物成像的潜力 (Aydin 等人,2020).

抗菌和抗氧化活性

另一条研究途径涉及合成含有三唑、噻二唑和恶二唑环的苯并咪唑衍生物,它们已显示出 α-葡萄糖苷酶抑制、抗菌和抗氧化活性。这些活性表明该化合物在解决糖尿病、微生物感染和氧化应激相关疾病方面的效用 (Menteşe 等人,2015).

生物成像和化学传感

此外,基于烟酰肼的“开启”化学传感器的开发用于检测生物活性锌离子,证明了在癌细胞中生物成像应用的潜力。此类化合物可以选择性地感测 Zn2+ 离子,毒性可忽略不计,为生物研究和诊断成像提供了有前景的工具 (Patil 等人,2018).

属性

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2OS/c11-9-3-1-2-8(6-9)7-15-5-4-10(14)13-12/h1-3,6H,4-5,7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFYKWJUMCVITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSCCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

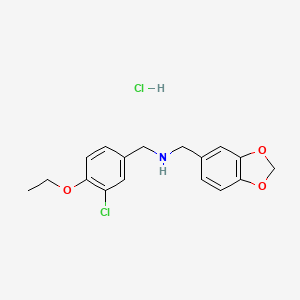

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4621214.png)

![1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621227.png)

![6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4621231.png)

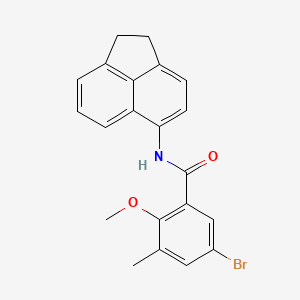

![ethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4621239.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)

![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)

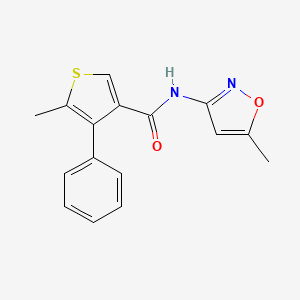

![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)

![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)

![7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)